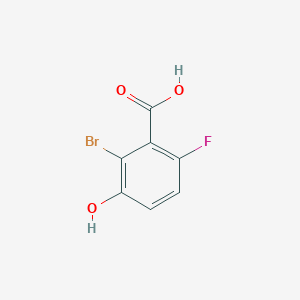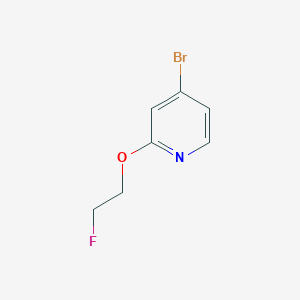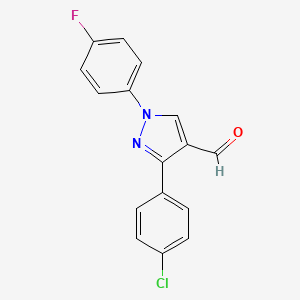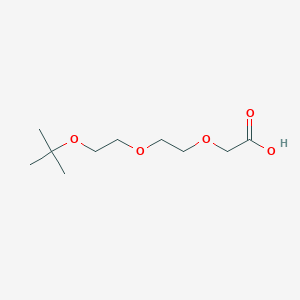
Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate, 97%
Overview
Description
“Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate, 97%” is a chemical compound with the empirical formula C19H33NO2S3 . It is also known as 4-Cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid . This compound is used in the field of polymer chemistry, specifically in the process of Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization .
Molecular Structure Analysis
The molecular weight of “Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate” is 403.67 . The SMILES string representation of this compound is CCCCCCCCCCCCSC(=S)SC©(CCC(O)=O)C#N , which provides a linear representation of its molecular structure.Chemical Reactions Analysis
“Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate” is used in RAFT polymerization . RAFT polymerization is a type of controlled/living radical polymerization that allows for the synthesis of polymers with complex architectures .Physical And Chemical Properties Analysis
“Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate” is a solid substance with a melting point of 64-68 °C . It should be stored at a temperature of -20°C .Scientific Research Applications
Polymer Synthesis and Functionalization :
- It is used in the synthesis of poly(methyl methacrylate) samples via reversible addition-fragmentation chain transfer (RAFT) polymerization. This process is significant for producing polymers with specific molecular weights and functionalities for interaction with quantum dots (Litmanovich et al., 2018).
- The compound aids in the selective photoactivation of RAFT polymerization, facilitating the preparation of comblike and bottlebrush polymers. This method allows for precise control over molecular weights and the production of polymers with narrow molecular weight distributions (Shanmugam et al., 2018).
Nano-Biotechnology Applications :
- The compound is involved in the formation of multi-layered microspheres in water, showing a controlled temperature-responsive behavior. These features make it valuable for applications in nano-biotechnology (Morimoto et al., 2014).
Biomedical Applications :
- Surface functionalization of upconversion nanoparticles using this compound has been explored for biomedical applications. This method enhances the biocompatibility and stability of the nanoparticles in biological environments (Bagheri et al., 2018).
Polymer Chemistry Research :
- The compound serves as a RAFT chain transfer agent and (co)stabilizer in miniemulsion polymerization. This dual functionality is critical for synthesizing stable latexes and well-defined spherical nanoparticles (Oliveira et al., 2017).
Cancer Research :
- Its application in cancer research includes studying the immunopharmacological effects of methacrylic acid homopolymers in tumor models. This research contributes to understanding the relationship between immune response, neoplastic diseases, and treatment efficiency (Zhukova et al., 2022).
Mechanism of Action
Mode of Action
This compound interacts with its targets (monomers) by facilitating the RAFT polymerization. RAFT polymerization is a type of controlled/living radical polymerization that allows for the synthesis of polymers with complex architectures. The compound acts as a chain transfer agent, controlling the growth of the polymer chains and enabling the formation of well-defined block copolymers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2S3/c1-4-5-6-7-8-9-10-11-12-13-16-25-19(24)26-20(2,17-21)15-14-18(22)23-3/h4-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIPWHBLCNZSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCC(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184805 | |
| Record name | Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870532-87-9 | |
| Record name | Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870532-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6359784.png)






